1,2,3,5,6,7-Hexahydro-s-indacen-4-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) . NLRP3 is a component of the inflammasome, a protein complex responsible for the activation of inflammatory responses .
Mode of Action
This compound interacts with NLRP3, modulating its activity .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by this compound affects several biochemical pathways. These include the regulation of inflammatory responses and the modulation of immune system activity . The downstream effects of these changes can impact a variety of physiological processes and disease states .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of NLRP3 activity. By inhibiting the NLRP3 inflammasome, this compound can potentially reduce inflammation and modulate immune responses . This could have therapeutic implications for a variety of diseases, including metabolic diseases, liver diseases, lung diseases, central nervous system diseases, inflammatory or autoimmune diseases, and cardiovascular diseases .
Preparation Methods
The synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine involves multiple steps, typically starting with the formation of the indacene core. This can be achieved through cyclization reactions involving suitable precursors. The amine group is then introduced via reductive amination or other amination techniques. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine has several applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine can be compared with other similar compounds such as:
- 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
- 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
- 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
- 3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
These compounds share the indacene core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific amine group, which provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCORPDIFAZDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460105 | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63089-56-5 | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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